molecular formula C10H11Cl2NO2 B8178465 (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid

(S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid

Cat. No.: B8178465
M. Wt: 248.10 g/mol
InChI Key: VSJIELYJPAYOJA-VIFPVBQESA-N
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Description

(S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid is a chiral amino acid derivative characterized by the presence of a 2,4-dichlorophenyl group attached to the butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenylacetic acid.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification methods to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens, nucleophiles, and catalysts under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but lacks the amino and butyric acid moieties.

    2,4-Dichlorophenoxyacetic acid: A structurally related herbicide with different functional groups and applications.

    2,4-Dichlorophenol: A simpler compound with the dichlorophenyl group but without the amino acid structure.

Uniqueness

(S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid is unique due to its chiral nature and the presence of both amino and dichlorophenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(2S)-2-amino-4-(2,4-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJIELYJPAYOJA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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